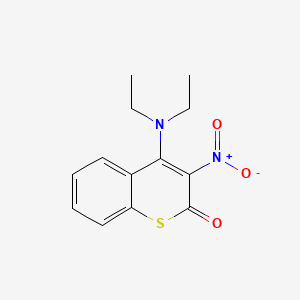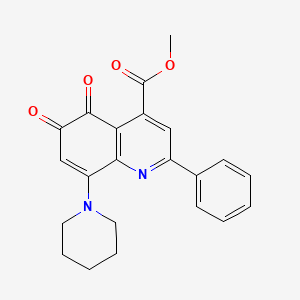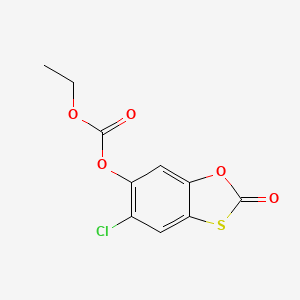![molecular formula C16H12N6O5S B11711863 5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato es una molécula orgánica compleja que presenta una combinación de unidades hidrazona, piridinio y tiazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato normalmente implica la condensación de 2,4-dinitrofenilhidrazina con un aldehído o cetona adecuado para formar el intermedio hidrazona. Este intermedio luego se hace reaccionar con un derivado de tiazol en condiciones específicas para obtener el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación de los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, particularmente en los anillos de piridinio o tiazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la reducción de los grupos nitro produciría derivados amino, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos de piridinio o tiazol.
Aplicaciones Científicas De Investigación
5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato: tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados y como componente en varios procesos industriales
Mecanismo De Acción
El mecanismo de acción de 5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato involucra su interacción con dianas moleculares y vías específicas. Las unidades hidrazona y tiazol del compuesto pueden interactuar con enzimas o receptores, potencialmente inhibiendo su actividad o modulando su función. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dinitrofenilhidrazina: Un precursor utilizado en la síntesis del compuesto.
Derivados de tiazol: Compuestos con unidades de tiazol similares que exhiben propiedades químicas y biológicas comparables.
Compuestos de piridinio: Moléculas que contienen anillos de piridinio que comparten algunas similitudes estructurales y funcionales.
Singularidad
5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}-4-(4-metilpiridinio-1-il)-1,3-tiazol-2-olato: es único debido a su combinación de unidades hidrazona, piridinio y tiazol, que confieren reactividad química distinta y posibles actividades biológicas. Esta combinación de características lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C16H12N6O5S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-(4-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |
InChI |
InChI=1S/C16H12N6O5S/c1-10-4-6-20(7-5-10)15-14(28-16(23)18-15)9-17-19-12-3-2-11(21(24)25)8-13(12)22(26)27/h2-9,19H,1H3 |
Clave InChI |
AOUHNYZWTCGOFB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)


![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11711852.png)

